4-(5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
Description
4-(5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic compound characterized by its quinoline and pyrazole moieties
Properties
IUPAC Name |
4-[3-(2-chloro-6-methoxyquinolin-3-yl)-5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N3O4/c1-32-16-6-7-18-14(10-16)11-17(23(25)26-18)20-12-19(13-2-4-15(24)5-3-13)27-28(20)21(29)8-9-22(30)31/h2-7,10-11,20H,8-9,12H2,1H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWZCZMLTAOMHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)CCC(=O)O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Subsequent steps may include chlorination, methoxylation, and the formation of the pyrazole ring through a condensation reaction with hydrazine derivatives.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The quinoline core can be oxidized to form quinone derivatives.
Reduction: : Reduction reactions can be performed on the quinoline or pyrazole rings.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and pyrazole rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Reagents like hydrochloric acid (HCl) for electrophilic substitution and sodium hydride (NaH) for nucleophilic substitution.
Major Products Formed
Oxidation: : Quinone derivatives.
Reduction: : Reduced quinoline or pyrazole derivatives.
Substitution: : Substituted quinoline or pyrazole derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug development, particularly in the treatment of diseases such as cancer and infections.
Industry: : It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
List of Similar Compounds
Quinoline derivatives: 6-methoxyquinoline, 2-chloroquinoline
Pyrazole derivatives: 3-(4-chlorophenyl)-1H-pyrazole, 4-oxobutanoic acid derivatives
Biological Activity
The compound 4-(5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid represents a complex structure with potential biological activities. It incorporates various pharmacologically active moieties, including quinoline and pyrazole derivatives, which are known for their diverse therapeutic applications. This article synthesizes available research findings regarding the biological activity of this compound, highlighting its pharmacological potential.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a quinoline ring, a pyrazole unit, and a butanoic acid derivative, which may contribute to its biological properties.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
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Antimicrobial Activity
- Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to the title compound exhibit significant antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
- The presence of the pyrazole moiety has been associated with enhanced antimicrobial efficacy, potentially due to its ability to interact with bacterial enzymes or cell membranes.
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Anticancer Potential
- Compounds containing quinoline and pyrazole rings have shown promising results in anticancer assays. For instance, derivatives with similar structures have demonstrated cytotoxic effects on cancer cell lines .
- The mechanism may involve the induction of apoptosis or inhibition of cell proliferation pathways.
-
Enzyme Inhibition
- The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are critical in the context of neurodegenerative diseases and gastric disorders, respectively .
- Specific derivatives have shown strong inhibitory activity against urease with IC50 values significantly lower than standard reference compounds.
Case Studies
Several studies have focused on related compounds to elucidate their biological mechanisms:
- Study on Quinoline Derivatives : A study highlighted that quinoline-based compounds exhibit varied biological activities due to their structural diversity. The incorporation of substituents like chlorophenyl enhances their interaction with biological targets .
- Pyrazole-Based Research : A recent investigation into pyrazole derivatives showed that modifications at specific positions significantly affect their biological activity, particularly in enzyme inhibition and antimicrobial efficacy .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
